molecular formula C13H9F2NO3S B14156916 [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate CAS No. 391263-78-8

[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate

Cat. No.: B14156916
CAS No.: 391263-78-8
M. Wt: 297.28 g/mol
InChI Key: GKJKGLWMZGXRJV-UHFFFAOYSA-N
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Description

[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate typically involves the condensation of 3,4-difluoroaniline with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound is no exception and finds applications in these areas .

Mechanism of Action

The mechanism of action of [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is unique due to the presence of the difluoroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

391263-78-8

Molecular Formula

C13H9F2NO3S

Molecular Weight

297.28 g/mol

IUPAC Name

[2-(3,4-difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C13H9F2NO3S/c14-9-4-3-8(6-10(9)15)16-12(17)7-19-13(18)11-2-1-5-20-11/h1-6H,7H2,(H,16,17)

InChI Key

GKJKGLWMZGXRJV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)F)F

solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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